methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate
Description
Methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a 2,3-dihydroindole scaffold acylated with a 2,2-dimethylpropanoyl (pivaloyl) moiety. The indole derivative is partially saturated (dihydroindole), enhancing conformational rigidity compared to fully aromatic indoles. The pivaloyl group contributes to metabolic stability by reducing susceptibility to enzymatic hydrolysis.
Properties
IUPAC Name |
methyl 4-[[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)21(27)24-12-11-14-9-10-17(13-18(14)24)23-19(25)15-5-7-16(8-6-15)20(26)28-4/h5-10,13H,11-12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNUALSOSXDADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Rigidity : The dihydroindole scaffold in the target compound and BG02374 enhances stability compared to fully unsaturated indoles .
- Functional Group Impact: Carbamoyl vs. Sulfonamide: Carbamoyl groups may offer different hydrogen-bonding profiles compared to sulfonamides, influencing target selectivity . Pivaloyl Group: The 2,2-dimethylpropanoyl moiety in both the target compound and BG02374 likely improves metabolic resistance .
- Application Divergence: While pyrazole-indole hybrids () and BG02374 may target enzymes or receptors, the benzoate ester in CAS 18039–18–4 serves non-pharmaceutical purposes .
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